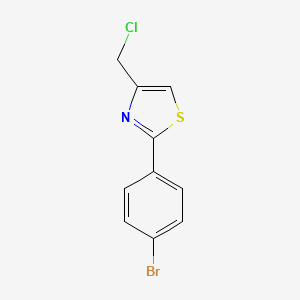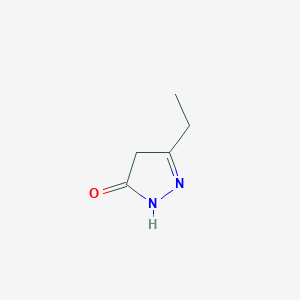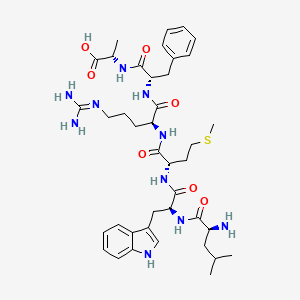
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H7BrClNS and its molecular weight is 288.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that certain thiazole derivatives, including compounds structurally related to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, demonstrate potential as corrosion inhibitors for metals. For instance, studies employing quantum chemical and molecular dynamics simulation have explored the effectiveness of thiazole derivatives in preventing iron corrosion (Kaya et al., 2016). Another study evaluated the corrosion inhibitory effects of halogen-substituted thiazole derivatives on mild steel in sulfuric acid environments, revealing their significant potential in this area (Gong et al., 2019).
Synthesis and Structural Analysis
Various research efforts have focused on synthesizing and analyzing the structural properties of thiazole derivatives. For example, a study detailed the synthesis of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives and evaluated their biological efficacy (Rodrigues & Bhalekar, 2015). Another study synthesized 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, exploring its crystal structure and intermolecular hydrogen bonds (Iyengar et al., 2005).
Photophysical Properties
Thiazole derivatives have been studied for their photophysical properties and potential applications. For example, research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores deriving from 2-(2′-hydroxyphenyl)thiazole provided insights into their photophysical behavior and potential applications in fluorescence and sensing technologies (Liang & Fang, 2021).
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study explored the synthesis, characterization, and antimicrobial activity of various 4-(4-bromophenyl)-thiazole derivatives, demonstrating their potential in medical and pharmaceutical applications (Kubba & Rahim, 2018).
Potential in Drug Discovery
Thiazole compounds, including those related to this compound, have been investigated for their potential in drug discovery programs. One study reported the synthesis of thiazoles with bromodifluoromethyl groups, which are useful candidates in drug discovery (Colella et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on studying the pharmacological activities of newly synthesized derivatives of similar compounds. These activities could include antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIHPFSKRRXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480495 |
Source


|
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-19-0 |
Source


|
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














